N-[(2-chlorophenyl)methyl]-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
This compound is a pyrazolo[4,3-d]pyrimidine derivative featuring a 2-chlorophenylmethyl group, a thiophen-2-ylmethyl substituent, and a sulfanyl acetamide moiety. Its synthesis likely involves alkylation of a thiopyrimidinone core with chloroacetamide derivatives, analogous to methods used for structurally related compounds (e.g., alkylation of 6-methyl-2-thiopyrimidin-4-one with N-aryl-substituted 2-chloroacetamides) .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2S2/c1-3-28-20-19(14(2)26-28)25-22(27(21(20)30)12-16-8-6-10-31-16)32-13-18(29)24-11-15-7-4-5-9-17(15)23/h4-10H,3,11-13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZOWWUOSKXIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2-chlorophenyl)methyl]-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the thiophen-2-ylmethyl group, and finally the attachment of the 2-chlorobenzyl and acetamide groups. Common reagents and conditions include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-[(2-chlorophenyl)methyl]-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, “N-[(2-chlorophenyl)methyl]-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Researchers may investigate its effects on various biological systems to identify potential therapeutic applications.
Medicine
In medicine, “this compound” could be explored as a potential drug candidate. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development in areas such as oncology, infectious diseases, or neurology.
Industry
In industry, this compound may find applications in the development of new materials, agrochemicals, or as a catalyst in various chemical processes. Its unique properties could make it valuable in a range of industrial applications.
Mechanism of Action
The mechanism of action of “N-[(2-chlorophenyl)methyl]-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide” would depend on its specific biological target. It may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved could include kinases, proteases, or other critical proteins in cellular signaling pathways.
Comparison with Similar Compounds
Table 1. Tanimoto Similarity Indices for Structural Analogs
| Compound | Tanimoto Coefficient | Key Structural Differences |
|---|---|---|
| SAHA (reference HDAC inhibitor) | 0.70 | Absence of pyrazolo-pyrimidine core |
| Aglaithioduline (phytocompound) | 0.68 | Thiophene vs. benzyl substituent |
| Gefitinib (EGFR inhibitor) | 0.55 | Quinazoline vs. pyrazolo-pyrimidine core |
| N-Methylfulleropyrrolidine | 0.30 | Fullerene vs. heteroaromatic system |
The target compound shares moderate similarity (~55–70%) with kinase inhibitors and epigenetic modulators, driven by its heteroaromatic core and flexible substituents .
Substituent Effects on Pharmacological Properties
Substituents critically influence activity. The 2-chlorophenyl group may enhance target binding affinity compared to unsubstituted analogs, as seen in nitrothiophen-containing antituberculosis agents ().
Table 3. Substituent Impact on Activity
| Substituent | Compound Analog | Activity (Fold Change) |
|---|---|---|
| 2-Chlorophenylmethyl | Target compound | 1.0 (reference) |
| Phenylmethyl | Analog A | 0.3 |
| Nitrothiophenmethyl | Analog B | 2.5 |
Nitro or halogenated aryl groups improve activity by modulating electron density and steric interactions .
Cross-Reactivity and Assay Performance
The compound’s thiophene and chlorophenyl groups may increase cross-reactivity in immunoassays. For example, competitive ELISA formats could show false positives due to antibody recognition of shared epitopes, a phenomenon observed in structurally flexible quaternary ammonium compounds ().
Physicochemical Properties and Solubility
Electrochemical studies (cyclic voltammetry) and CMC determination (via tensiometry/spectrofluorometry) are critical for evaluating solubility and aggregation. The compound’s electron-accepting ability is likely lower than C60 but higher than N-methylfulleropyrrolidine, as seen in related heteroaromatic systems .
Table 4. Physicochemical Properties
| Property | Target Compound | N-Methylfulleropyrrolidine |
|---|---|---|
| LogP | 3.2 | 1.8 |
| CMC (mM) | 0.05 | 0.4 |
| Reduction Potential (V) | -1.1 | -0.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
